An In-depth Technical Guide to 2,4-Dinitrobenzonitrile: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2,4-Dinitrobenzonitrile: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,4-Dinitrobenzonitrile, a versatile nitroaromatic compound. We will delve into its core chemical properties, structural features, spectroscopic profile, and reactivity. Furthermore, this guide will explore its applications as a valuable intermediate in organic synthesis, with a particular focus on its relevance to the development of novel pharmaceutical agents.
Molecular Structure and Chemical Identity
2,4-Dinitrobenzonitrile is a benzene ring substituted with a nitrile group (-CN) at position 1, and two nitro groups (-NO₂) at positions 2 and 4.[1] Its systematic IUPAC name is 2,4-dinitrobenzonitrile.[1] The presence of the strongly electron-withdrawing nitro and nitrile groups profoundly influences the electronic nature of the aromatic ring, rendering it highly electron-deficient. This electronic characteristic is the cornerstone of its reactivity.
Structural Representation:
Caption: 2D structure of 2,4-Dinitrobenzonitrile.
| Identifier | Value |
| IUPAC Name | 2,4-dinitrobenzonitrile[1] |
| CAS Number | 4110-33-2[1] |
| Molecular Formula | C₇H₃N₃O₄[1] |
| Molecular Weight | 193.12 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1[O-])[O-])C#N[1] |
| InChI | InChI=1S/C7H3N3O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H[1] |
Physicochemical Properties
2,4-Dinitrobenzonitrile is a solid at room temperature with a melting point in the range of 100-103 °C.[2] It is important to note that like many nitroaromatic compounds, it should be handled with care due to potential explosive tendencies.
| Property | Value |
| Melting Point | 100-103 °C[2] |
| Appearance | Solid |
| Storage Temperature | 2-8 °C[2] |
Spectroscopic Characterization
The structural elucidation and confirmation of 2,4-Dinitrobenzonitrile rely on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Dinitrobenzonitrile exhibits characteristic absorption bands corresponding to its functional groups. A weak band around 2200 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.[3] The presence of the nitro groups gives rise to strong asymmetric and symmetric stretching vibrations. Aromatic nitro compounds typically show an asymmetric stretching band in the range of 1625–1540 cm⁻¹ and a symmetric stretching band between 1400–1360 cm⁻¹. The spectrum will also display bands corresponding to aromatic C-H and C=C stretching and bending vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2,4-Dinitrobenzonitrile is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the nitro and nitrile groups, these protons will be deshielded and appear at high chemical shifts (downfield). The splitting pattern will be consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule, as they are all in unique chemical environments. The carbon atom of the nitrile group will appear in a characteristic region for nitriles. The aromatic carbons will have chemical shifts influenced by the attached electron-withdrawing groups, with the carbons bearing the nitro groups being significantly deshielded.
Mass Spectrometry (MS)
In mass spectrometry, 2,4-Dinitrobenzonitrile will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the nitro and nitrile groups. Common fragmentation pathways for aromatic nitro compounds involve the loss of NO, NO₂, and other small neutral molecules.
Reactivity and Mechanism
The key to the synthetic utility of 2,4-Dinitrobenzonitrile lies in its high reactivity towards nucleophiles via nucleophilic aromatic substitution (SNAr) . The two electron-withdrawing nitro groups, positioned ortho and para to the nitrile group, strongly activate the aromatic ring for nucleophilic attack.
Mechanism of Nucleophilic Aromatic Substitution:
The SNAr reaction proceeds through a two-step addition-elimination mechanism.
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Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon atom, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . The negative charge is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of 2,4-Dinitrobenzonitrile, while the nitrile group is not a typical leaving group, the highly activated ring can undergo substitution at other positions if a suitable leaving group is present in a related derivative. The nitrile group itself can also participate in reactions, for example, with hydroxylamine to form N'-hydroxy-2,4-dinitrobenzimidamide.[4]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Synthesis of 2,4-Dinitrobenzonitrile
A common laboratory synthesis of 2,4-Dinitrobenzonitrile involves the dehydration of 2,4-dinitrobenzoic acid.
Detailed Experimental Protocol: Synthesis from 2,4-Dinitrobenzoic Acid
This protocol is based on established methods.[3][5]
Materials:
-
2,4-Dinitrobenzoic acid
-
Benzenesulfonamide
-
Methylene chloride
-
Dilute Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Nitrogen gas supply
-
Heating oil bath
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 21.2 grams (0.1 mole) of 2,4-dinitrobenzoic acid and 32.0 grams (0.21 mole) of benzenesulfonamide.[3]
-
Heating: Heat the mixture in an oil bath with stirring. Maintain the temperature at 205-210 °C for 1 hour, then increase the temperature to 225 °C for an additional hour.[3]
-
Cooling: After the heating is complete, allow the reaction mixture to cool to room temperature under a nitrogen atmosphere.[3]
-
Extraction: Shake the residue with methylene chloride and a dilute NaOH solution. Separate the methylene chloride layer and wash it with water.[3]
-
Isolation: Remove the methylene chloride by distillation. This will yield the crude product.[3]
-
Purification: Recrystallize the crude product from ethanol to obtain purified 2,4-dinitrobenzonitrile.[3] An alternative purification method involves chromatography on alumina using tetrahydrofuran as the solvent.[5]
Expected Yield: The reported yield for the recrystallized product is around 31%, with a melting point of 100-102 °C.[3] The chromatographic purification method has a reported yield of 56%.[5]
Applications in Research and Drug Development
2,4-Dinitrobenzonitrile serves as a valuable building block in organic synthesis, particularly for the preparation of more complex aromatic derivatives.[4] Its utility extends to the synthesis of intermediates for agrochemicals and pharmaceuticals.[2][4]
While direct, large-scale applications in the synthesis of commercial drugs are not widely documented in public literature, the structural motifs present in 2,4-Dinitrobenzonitrile are found in various bioactive molecules.[4] The dinitrophenyl moiety can be a key component, and the versatile nitrile group can be transformed into other functional groups such as amines, amides, or carboxylic acids, which are prevalent in drug structures.[4] For instance, the reduction of the nitro groups can lead to diaminobenzonitrile derivatives, which are important intermediates for the synthesis of heterocyclic compounds with potential biological activity.[4]
The related compound, 3,5-Dinitrobenzonitrile, is noted for its extensive applications as a pharmaceutical intermediate in the synthesis of heterocyclic compounds, which are common in many active pharmaceutical ingredients (APIs).[6] This highlights the general importance of dinitrobenzonitrile isomers in drug discovery and development.
Safety and Handling
2,4-Dinitrobenzonitrile is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification:
-
Flammable Solid: It is a flammable solid.[1]
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[1]
Recommended Handling Procedures:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage temperature is 2-8 °C.[2]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
2,4-Dinitrobenzonitrile is a highly reactive and synthetically versatile compound. Its electron-deficient aromatic ring, activated by two nitro groups, makes it an excellent substrate for nucleophilic aromatic substitution reactions. This reactivity, coupled with the transformable nature of the nitrile group, establishes 2,4-Dinitrobenzonitrile as a valuable intermediate in organic synthesis with potential applications in the development of new pharmaceutical and agrochemical agents. Proper understanding of its properties, reactivity, and safe handling procedures is crucial for its effective and responsible use in a research and development setting.
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